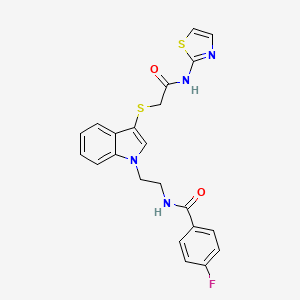![molecular formula C27H28N2OS B2874063 3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-16-9](/img/structure/B2874063.png)
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, also known as ML385, is a small molecule inhibitor that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have a significant impact on biochemical and physiological processes.
Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives of similar complex structures has focused on their crystal structure, Hirshfeld surfaces computational method to quantify intermolecular interactions, and in vitro biological activities. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have illuminated their antibacterial and antioxidant potential, particularly against Staphylococcus aureus, with notable contributions towards understanding intermolecular hydrogen bonding and structural configurations (Subbulakshmi N. Karanth et al., 2019).
Cytochrome P450 and Drug Metabolism
The oxidative metabolism of novel therapeutic agents, such as antidepressants, has been investigated to identify the roles of various cytochrome P450 enzymes. These studies are crucial for understanding how drugs are processed in the body, identifying metabolic pathways, and predicting drug interactions. For example, the metabolism of Lu AA21004, a novel antidepressant, was extensively studied to understand its conversion into various metabolites, involving multiple CYP enzymes (Mette G. Hvenegaard et al., 2012).
Novel Insecticides
Exploration into new insecticidal compounds, such as flubendiamide, reveals significant agricultural applications. These compounds exhibit strong activity against lepidopterous pests, offering potential for integrated pest management strategies. The unique chemical structure and novel mode of action distinguish such compounds from existing insecticides, highlighting their utility in resistance management programs (Masanori Tohnishi et al., 2005).
Synthesis and Potential Biological Activity
The synthesis of new derivatives from basic structures like indoles and their potential biological activities are areas of active research. These compounds, including those derived from 2,3-dimethylindole, are examined for their possible therapeutic applications, utilizing computational tools to predict activities such as enzyme inhibition or treatment of phobic disorders (A. Avdeenko et al., 2020).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides for their electrophysiological activity has provided insights into their potential as selective class III agents for arrhythmia treatment. This highlights the importance of molecular modifications in enhancing therapeutic efficacy and safety profiles (T. K. Morgan et al., 1990).
properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWFXQETJJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)
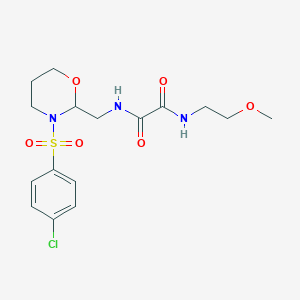

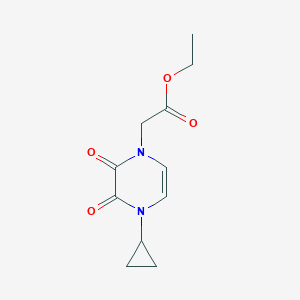

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
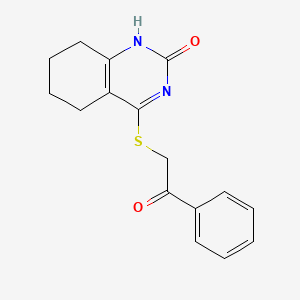
![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)
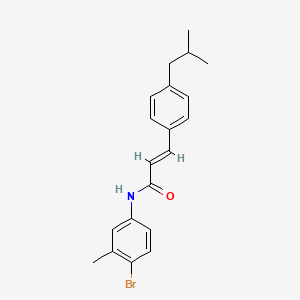
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
